molecular formula C19H19N3 B1440145 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 1049676-93-8

2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B1440145
CAS RN: 1049676-93-8
M. Wt: 289.4 g/mol
InChI Key: HBIZCFAKHMPUJF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a heterocyclic building block . It has a molecular formula of C19H19N3 .


Synthesis Analysis

The synthesis of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has been reported in the literature. One method involves the voltammetric reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is complex, with a spirocyclic structure that includes two phenyl rings and a triaza ring. The molecular formula is C19H19N3 .

Scientific Research Applications

Anticancer Agent Development

The structural similarity of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene to 1,2,4-triazole derivatives suggests potential in anticancer applications. These compounds have shown promising cytotoxic activities against various cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets could improve pharmacokinetics and pharmacological properties, making it a candidate for further research as an anticancer agent.

Synthesis of Bioactive Molecules

The triazole ring, a feature in the structure of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, is often found in experimental drug candidates and approved drugs . Its unique properties and inert nature make it suitable for mimicking amide bonds, which are pivotal in bioactive molecules. This compound could be used in the synthesis of new drugs with improved efficacy and safety profiles.

Chemical Biology and Bioconjugation

Due to the presence of the triazole moiety, this compound could be utilized in chemical biology, particularly in bioconjugation chemistry . Bioconjugation involves attaching biomolecules to other molecules, which can be useful in drug delivery systems, diagnostic assays, and the development of biosensors.

Polymer and Dendrimer Synthesis

The triazole core of 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene could be exploited in the synthesis of polymers and dendrimers . These macromolecules have a variety of applications, including drug delivery, imaging, and as scaffolds for tissue engineering.

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the biological activity of peptides. The triazole ring in 2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene could serve as a scaffold for the development of peptidomimetics , potentially leading to new treatments for a variety of diseases.

Material Science Applications

The robustness and versatility of the triazole ring make it a candidate for applications in material science . This includes the development of new materials with specific properties, such as increased strength, flexibility, or electrical conductivity.

properties

IUPAC Name

2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)22-19(21-17)11-13-20-14-12-19/h1-10,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZCFAKHMPUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

CAS RN

1049676-93-8
Record name 2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
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2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Reactant of Route 3
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Reactant of Route 4
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Reactant of Route 5
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Reactant of Route 6
2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

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